molecular formula C15H20O4 B1213194 Phomenone CAS No. 55785-58-5

Phomenone

Cat. No.: B1213194
CAS No.: 55785-58-5
M. Wt: 264.32 g/mol
InChI Key: WKZMDQXEUJZALS-OANMRLRGSA-N
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Description

Phomenone is a sesquiterpenoid compound derived from the mangrove-associated fungus Penicillium sp. HDN13-494. It is part of a group of natural products known for their diverse biological activities, including antimicrobial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phomenone can be synthesized through various organic reactions. One common method involves the chemical modification of eremophilane sesquiterpenoids. The synthesis typically includes steps such as oxidation, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity of its natural source. advancements in biotechnological methods, including the use of genetically modified microorganisms, have shown potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phomenone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Phomenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phomenone is similar to other sesquiterpenoids such as citreobenzofuran and xylarenone. it is unique due to the presence of a rare thiomethyl group in its structure, which is not commonly found in other sesquiterpenoids .

List of Similar Compounds

This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1aR,6R,7R,7aR,7bR)-6-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8(7-16)15-12(18)6-10-4-5-11(17)9(2)14(10,3)13(15)19-15/h6,9,11,13,16-17H,1,4-5,7H2,2-3H3/t9-,11+,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMDQXEUJZALS-OANMRLRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971165
Record name 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55785-58-5
Record name (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-Hexahydro-6-hydroxy-1a-[1-(hydroxymethyl)ethenyl]-7,7a-dimethylnaphth[1,2-b]oxiren-2(1aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55785-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phomenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055785585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is phomenone and where is it found?

A: this compound is a sesquiterpene phytotoxin primarily produced by pathogenic fungi belonging to the Phoma genus, such as Phoma destructiva and Phoma exigua. [, , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol. [, ]

Q3: How is this compound detected and quantified in plant and fungal samples?

A: High-performance liquid chromatography (HPLC) with UV detection is a common method for detecting and quantifying this compound. [, ] Thin-layer chromatography (TLC) can also be employed for analysis. []

Q4: Has the structure of this compound been confirmed by X-ray crystallography?

A: Yes, the crystal and molecular structure of this compound has been determined by X-ray diffraction analysis. [, ]

Q5: Have any total syntheses of this compound been reported?

A: Yes, several total syntheses of this compound and its stereoisomers, such as (±)-phomenone and (±)-3-epithis compound, have been achieved. [, , , ] These syntheses typically involve multi-step procedures starting from readily available compounds.

Q6: Are there any known structure-activity relationships for this compound or related compounds?

A: Studies have explored the structure-toxicity relationships of this compound and PR-toxin, another fungal toxin. [] These studies provide insights into the structural features important for the biological activity of these compounds.

Q7: Have any this compound derivatives been synthesized and evaluated for biological activity?

A: Yes, researchers have synthesized bioreductive esters of this compound by linking it to trimethyl lock containing quinone propionic acid. [] These derivatives aimed to improve the selective toxicity towards cancer cells.

Q8: What is the historical context of this compound research?

A: this compound was first identified as a wilt toxin produced by Phoma destructiva Plowr. [] Since then, research has focused on its synthesis, structure elucidation, and biological activity.

Q9: Is this compound exclusively produced by Phoma species?

A: While primarily associated with Phoma, this compound has also been identified in other fungal genera like Penicillium. [, , , , ] This suggests a broader distribution of the biosynthetic pathways for this compound in the fungal kingdom.

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